
4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol), also known as FMMP, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse biological activities. FMMP has shown promising results in various research areas, including cancer therapy, neuroprotection, and anti-inflammatory activity.
Scientific Research Applications
4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has been investigated for its potential applications in various scientific research areas. In cancer therapy, 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has shown cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain. In anti-inflammatory activity, 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has exhibited inhibitory effects on the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Mechanism of Action
The mechanism of action of 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with various molecular targets in the cells. 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) can bind to DNA and inhibit its replication, leading to cell death. 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) can also modulate the activity of enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and cyclooxygenase-2. Additionally, 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) can activate the apoptotic pathway by regulating the expression of pro- and anti-apoptotic proteins.
Biochemical and Physiological Effects:
4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has shown various biochemical and physiological effects in vitro and in vivo. In cancer cells, 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) can induce DNA damage, inhibit cell cycle progression, and activate the apoptotic pathway. In the brain, 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) can reduce oxidative stress, prevent neuronal damage, and improve cognitive function. In the immune system, 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) can modulate the activity of immune cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has several advantages for lab experiments, including its high purity, stability, and reproducibility. 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) is also easy to synthesize and can be obtained in large quantities. However, 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) also requires further studies to determine its toxicity and safety profiles.
Future Directions
There are several future directions for the research on 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol). One potential direction is to investigate the structure-activity relationship of 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) and its analogs to optimize their biological activities and pharmacological properties. Another direction is to explore the potential applications of 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) in other scientific research areas, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Additionally, more studies are needed to elucidate the molecular mechanisms of 4,4'-(2-furylmethylene)bis(3-methyl-1H-pyrazol-5-ol) and its interactions with other molecular targets in the cells.
properties
IUPAC Name |
4-[furan-2-yl-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-6-9(12(18)16-14-6)11(8-4-3-5-20-8)10-7(2)15-17-13(10)19/h3-5,11H,1-2H3,(H2,14,16,18)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAUAHFDNKWRKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CO2)C3=C(NNC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(4-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B3970007.png)
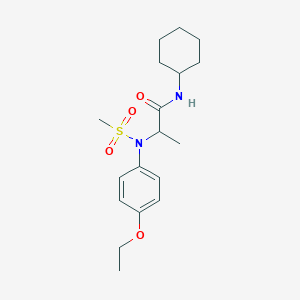
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3970015.png)
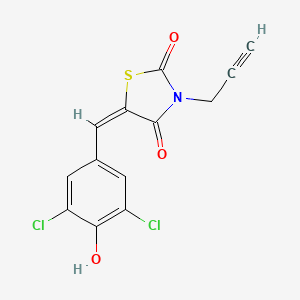
![1-[1-(3-methylbutanoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970020.png)
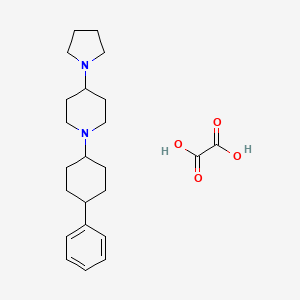

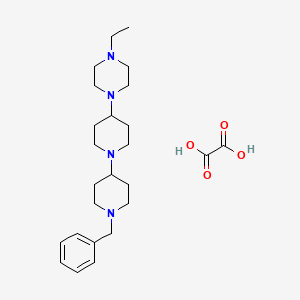
![2-[4-[(6-fluoro-2-quinolinyl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B3970062.png)
![7-(2-furyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3970067.png)
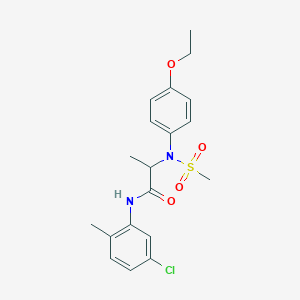
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-benzyl-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3970071.png)
![4-butyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3970076.png)